molecular formula C17H12F3N3O2 B2966818 2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 887198-40-5

2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

Cat. No. B2966818
CAS RN: 887198-40-5
M. Wt: 347.297
InChI Key: OOVVLZCEKLZSNC-UHFFFAOYSA-N
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Description

Trifluoroacetamides are a class of organic compounds that contain a trifluoroacetyl group (CF3C(O)-) attached to an amine group (-NH2). They are known for their reactivity and are used in various chemical reactions .


Molecular Structure Analysis

Trifluoroacetamides have a polar amide group, which can participate in hydrogen bonding, and a trifluoroacetyl group, which is electron-withdrawing and can affect the compound’s reactivity .


Chemical Reactions Analysis

Trifluoroacetamides can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions that “2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide” can undergo are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoroacetamides, in general, are known for their reactivity and ability to form hydrogen bonds .

Scientific Research Applications

Molecular Structure and Interaction

Research on similar amide derivatives has shown that their structural orientation significantly influences their coordination behavior with anions, demonstrating a tweezer-like geometry that facilitates the formation of channel-like structures through weak interactions. This property is crucial for designing molecular receptors and understanding molecular recognition processes (Kalita & Baruah, 2010).

Synthesis of Heterocyclic Compounds

The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs through reactions involving quinoxaline moieties showcases the potential of similar compounds in the development of new heterocyclic compounds with potential biological activity. These compounds' synthesis and structural elucidation pave the way for further exploration in medicinal chemistry (Fathalla, 2015).

Antimicrobial and Antiprotozoal Applications

A study on quinoxaline-oxadiazole hybrids revealed their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests that compounds with similar structures could serve as leads for developing new antimicrobial and antiprotozoal agents, addressing the need for novel treatments against infectious diseases (Patel et al., 2017).

Catalysis and Organic Synthesis

Research has demonstrated that quinoxaline derivatives can serve as rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application is significant in the synthesis of chiral pharmaceutical ingredients, showcasing the compound's potential in catalysis and synthetic organic chemistry (Imamoto et al., 2012).

Luminescent Properties and Material Science

A study on the synthesis, characterizations, and luminescent properties of aryl amide type ligands and their lanthanide complexes highlights the potential of similar compounds in material science, especially in developing luminescent materials for various applications (Wu et al., 2006).

properties

IUPAC Name

2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-6-7-11(23-16(25)17(18,19)20)10(8-9)14-15(24)22-13-5-3-2-4-12(13)21-14/h2-8H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVVLZCEKLZSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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